Cas no 1415969-04-8 ((R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl)

(R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl Chemical and Physical Properties
Names and Identifiers
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- (R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl
- (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-onehydrochloride
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- MDL: MFCD28975207
- Inchi: 1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1
- InChI Key: VVNNTHQEKBSDAG-FYZOBXCZSA-N
- SMILES: C(N1CCCC1)(=O)[C@H](N)C.Cl
(R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P41343-1G |
(R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride |
1415969-04-8 | 95% | 1G |
$155 | 2023-07-10 | |
Advanced ChemBlocks | P41343-5G |
(R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride |
1415969-04-8 | 95% | 5G |
$435 | 2023-09-15 |
(R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on (R)-2-aMino-1-(pyrrolidin-1-yl)propan-1-one HCl
Comprehensive Overview of (R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl (CAS No. 1415969-04-8)
(R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl, with the CAS number 1415969-04-8, is a specialized chiral compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of amino ketones, which are known for their versatile applications in drug development and organic synthesis. The (R)-enantiomer configuration is particularly noteworthy due to its potential role in enhancing bioactivity and stereoselectivity in therapeutic agents.
In recent years, the demand for chiral building blocks like (R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl has surged, driven by advancements in asymmetric synthesis and the growing focus on precision medicine. Researchers are increasingly exploring its utility in the design of CNS-targeting drugs, given its structural resemblance to neurotransmitters. The compound's pyrrolidine moiety is a key feature, contributing to its lipophilicity and blood-brain barrier permeability, making it a candidate for neurological applications.
One of the most searched questions in scientific databases revolves around the synthetic routes for 1415969-04-8. Optimized protocols often involve enantioselective catalysis or resolution techniques to achieve high optical purity. Additionally, the compound's HCl salt form enhances its solubility and stability, addressing common challenges in formulation. These attributes align with the industry's shift toward green chemistry and sustainable synthesis, topics frequently highlighted in academic forums.
The pharmacokinetic profile of (R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl is another area of intense scrutiny. Studies suggest its potential as a metabolite intermediate or prodrug, with implications for drug delivery systems. Its low toxicity and high bioavailability further underscore its relevance in preclinical research. These characteristics resonate with current trends in personalized therapeutics, where structure-activity relationships are meticulously analyzed.
From an industrial perspective, CAS 1415969-04-8 is often discussed in the context of scale-up challenges and cost-effective production. Manufacturers emphasize the need for high-yield processes to meet the demands of contract research organizations (CROs) and pharmaceutical partners. The compound's regulatory status and patent landscape are also frequently queried, reflecting the competitive nature of innovative drug development.
In summary, (R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl (CAS No. 1415969-04-8) represents a critical chiral scaffold with multifaceted applications. Its integration into cutting-edge research and alignment with industry trends ensure its continued prominence in scientific discourse. As AI-driven drug discovery and computational modeling evolve, this compound is poised to play a pivotal role in shaping the future of targeted therapies.
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